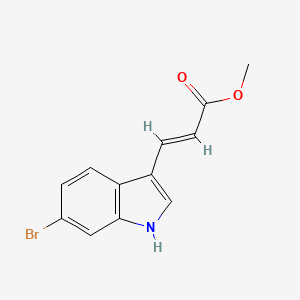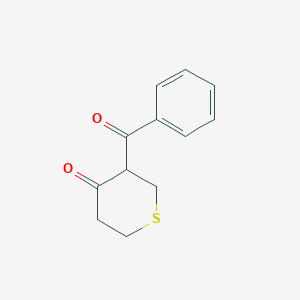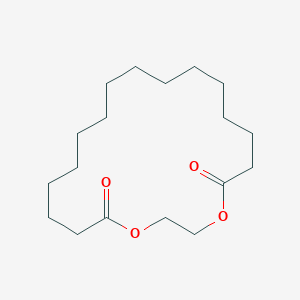
1,4-Dioxacycloicosane-5,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxacycloicosane-5,20-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate diols or diacids under dehydrating conditions. For instance, the reaction of diethylene glycol with a suitable diacid in the presence of a dehydrating agent can yield the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxacycloicosane-5,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted macrocyclic compounds .
Aplicaciones Científicas De Investigación
1,4-Dioxacycloicosane-5,20-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex macrocyclic structures.
Medicine: Research is ongoing to explore its potential as a drug delivery system or as a therapeutic agent.
Industry: It is used in the production of specialized polymers and materials.
Mecanismo De Acción
The mechanism of action of 1,4-dioxacycloicosane-5,20-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its macrocyclic structure allows it to interact with biological membranes and proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane: A smaller ring compound with similar oxygen atoms but lacking the macrocyclic structure.
1,4-Dioxacyclohexane: Another related compound with a smaller ring size.
1,4-Dioxacyclohenicosane-6,21-dione: A similar macrocyclic compound with different substituents.
Uniqueness
1,4-Dioxacycloicosane-5,20-dione is unique due to its large ring size and the presence of two ketone groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and interact with biological systems sets it apart from other similar compounds .
Propiedades
Número CAS |
120541-17-5 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1,4-dioxacycloicosane-5,20-dione |
InChI |
InChI=1S/C18H32O4/c19-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18(20)22-16-15-21-17/h1-16H2 |
Clave InChI |
MEKAMLHVYKHQBV-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCCC(=O)OCCOC(=O)CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


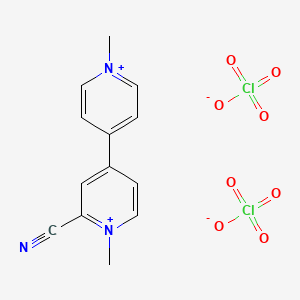
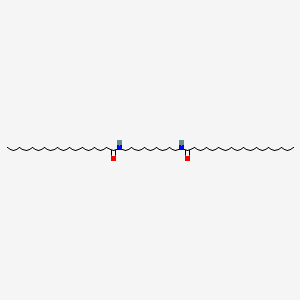
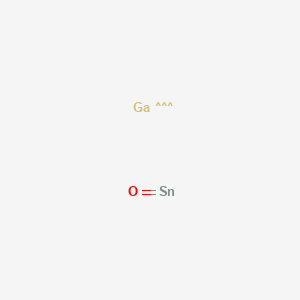
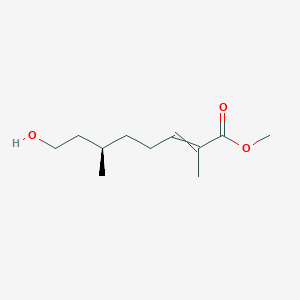
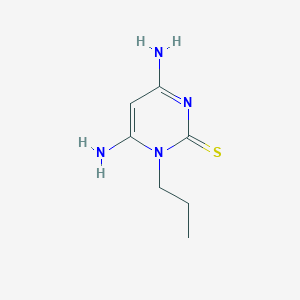
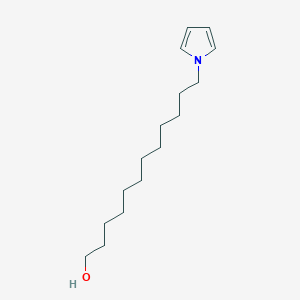

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
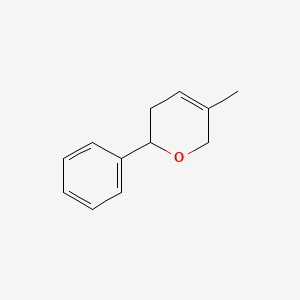
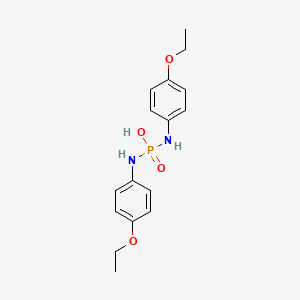
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
